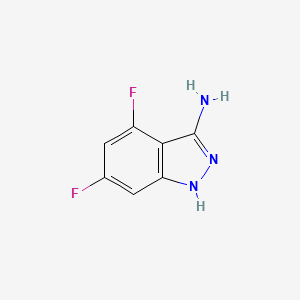

3-Amino-4,6-difluoro-1H-indazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQUCAPVCIQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700188 | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-24-0 | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Amino-4,6-difluoro-1H-indazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages data from closely related analogs to present a predictive but thorough profile.

Core Chemical Properties

This compound belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The presence of fluorine atoms and an amino group at specific positions significantly influences its electronic properties, reactivity, and potential as a scaffold in medicinal chemistry.

| Property | Value (for 3-Amino-6-fluoro-1H-indazole) |

| Molecular Formula | C₇H₅F₂N₃ |

| Molecular Weight | 169.13 g/mol |

| Boiling Point | 379.3±22.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| Flash Point | 183.2±22.3 °C |

| LogP | 1.26 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Index of Refraction | 1.737 |

Detailed spectral data for this compound is not explicitly published. The following tables present predicted and comparative spectral characteristics based on analyses of similar indazole structures.[1][2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 | br s | NH (indazole) |

| ~7.0-7.5 | m | Aromatic CH |

| ~5.0 | br s | NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 (d, JCF) | C-F |

| ~140-150 | C-NH₂ |

| ~110-135 | Aromatic C |

| ~90-100 (d, JCF) | Aromatic C-F |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine and indazole) |

| 1640-1600 | N-H bending |

| 1600-1450 | Aromatic C=C stretching |

| 1200-1000 | C-F stretching |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 169 | [M]⁺ |

| 142 | [M - HCN]⁺ |

Synthesis and Reactivity

The synthesis of 3-aminoindazoles commonly proceeds through the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[3][4]

This protocol is adapted from the synthesis of analogous 3-aminoindazoles.[4] The proposed starting material is 2,4,6-trifluorobenzonitrile.

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,4,6-trifluorobenzonitrile (1 equivalent) in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (2-3 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

The 3-amino-1H-indazole core is a versatile scaffold for further chemical modifications. The amino group can undergo acylation, alkylation, and other standard amine reactions. The indazole nitrogen atoms can also be alkylated or arylated, although regioselectivity can be an issue. The fluorine atoms on the benzene ring can potentially be displaced via nucleophilic aromatic substitution under specific conditions.

Synthesis Workflow for this compound

Caption: Proposed synthesis route for this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[4][5] Specifically, 3-aminoindazole derivatives have been investigated as potent inhibitors of various protein kinases.[6]

Derivatives of 3-aminoindazole have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][7] While the specific targets of this compound have not been reported, related compounds are known to inhibit kinases such as Fibroblast Growth Factor Receptors (FGFRs).[5] Inhibition of such kinases can disrupt downstream signaling cascades that promote tumor growth.

Based on the known activity of similar indazole compounds, a plausible mechanism of action involves the inhibition of a receptor tyrosine kinase (RTK), leading to the induction of apoptosis. The following diagram illustrates this hypothetical signaling pathway.

Hypothetical Signaling Pathway for Indazole Derivatives

Caption: A potential mechanism of action for this compound.

This guide provides a foundational understanding of this compound based on current scientific literature and knowledge of related compounds. Further experimental validation is necessary to confirm the precise chemical properties and biological activities of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-4,6-difluoro-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Due to its specific substitution pattern, the synthesis of this molecule requires careful consideration of starting materials and reaction conditions. This document outlines the most plausible synthetic routes based on established chemical principles and published procedures for analogous compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in a laboratory setting.

Introduction

The indazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The specific regioisomer, this compound, is therefore a valuable building block for the synthesis of novel drug candidates. This guide focuses on the practical synthesis of this target molecule.

Proposed Synthetic Pathways

The most direct and commonly employed method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-halobenzonitrile with hydrazine.[3][4] Therefore, the key to synthesizing this compound lies in the preparation of a suitable 2-halo-4,6-difluorobenzonitrile precursor.

A logical and efficient synthetic strategy is a two-step process commencing from commercially available 2,4,6-trifluorobenzonitrile. This pathway involves an initial nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by a diazotization and Sandmeyer-type reaction to install a halogen at the 2-position, and finally, a cyclization with hydrazine. An alternative, more direct route involves the direct cyclization of a 2-halobenzonitrile with hydrazine.

Pathway 1: From 2,4,6-Trifluorobenzonitrile via a 2-Amino Intermediate

This pathway offers a controlled introduction of the required functionalities.

Caption: Proposed synthesis of this compound from 2,4,6-Trifluorobenzonitrile.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile

This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitrile group.

-

Reagents and Materials:

-

2,4,6-Trifluorobenzonitrile

-

Aqueous Ammonia (e.g., 28-30%)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trifluorobenzonitrile in ethanol.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of 2-Halo-4,6-difluorobenzonitrile (via Sandmeyer Reaction)

This step involves the conversion of the amino group to a diazonium salt, which is then substituted by a halogen.

-

Reagents and Materials:

-

2-Amino-4,6-difluorobenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

Ice bath

-

Beaker

-

Stirring rod

-

-

Procedure:

-

Prepare a solution of 2-Amino-4,6-difluorobenzonitrile in the corresponding hydrohalic acid (e.g., HCl for the chloro-derivative).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of the copper(I) halide in the corresponding concentrated hydrohalic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 3: Synthesis of this compound

The final step is the cyclization of the 2-halobenzonitrile with hydrazine.

-

Reagents and Materials:

-

2-Halo-4,6-difluorobenzonitrile

-

Hydrazine Hydrate (N₂H₄·H₂O)

-

A high-boiling point solvent (e.g., ethylene glycol, n-butanol, or pyridine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2-halo-4,6-difluorobenzonitrile in the chosen solvent.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization or column chromatography.

-

Pathway 2: Direct Cyclization from a Dihalobenzonitrile

An alternative and potentially more atom-economical route involves the direct reaction of a dihalobenzonitrile with hydrazine. The regioselectivity of the cyclization would be a critical factor in this approach.

Caption: Direct synthesis of this compound from a dihalobenzonitrile.

This approach is analogous to the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.[5][6] The starting material could potentially be 2,3-difluoro-5-bromobenzonitrile or a similar dihalo-difluorobenzonitrile. The reaction would proceed via nucleophilic substitution of one of the halogens by hydrazine, followed by intramolecular cyclization. The choice of solvent and reaction temperature would be crucial to control the regioselectivity and yield.

Quantitative Data

| Step | Precursor | Product | Typical Yield (%) | Notes |

| 1. Amination | 2,4,6-Trifluorobenzonitrile | 2-Amino-4,6-difluorobenzonitrile | 70-90 | Yields for SNAr reactions on activated aryl fluorides are generally high. |

| 2. Sandmeyer Reaction | 2-Amino-4,6-difluorobenzonitrile | 2-Halo-4,6-difluorobenzonitrile | 50-70 | Yields can be variable depending on the stability of the diazonium salt and the specific halogen being introduced. |

| 3. Indazole Formation (from 2-halobenzonitrile) | 2-Halo-4,6-difluorobenzonitrile | This compound | 60-85 | This cyclization is generally efficient. For example, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile proceeds with high yield.[7] |

| Direct Cyclization (Pathway 2) | 2,X-Dihalo-4,6-difluorobenzonitrile | This compound | 40-60 | This route is more direct but may suffer from lower yields and the formation of regioisomers, requiring more extensive purification. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine reports an overall yield of 38-45%.[5][6] |

Characterization and Spectroscopic Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons and the protons of the amino and indazole NH groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For comparison, in related 1H-indazole-3-amine derivatives, the aromatic protons typically appear in the range of δ 6-8 ppm, and the NH protons can appear as broad signals at δ 10-13 ppm.[7]

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the bicyclic system and will be influenced by the fluorine and amino substituents.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 6.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₅F₂N₃ should be observed. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and indazole groups (around 3200-3400 cm⁻¹), C=N stretching, and C-F stretching should be present.

Conclusion

The synthesis of this compound is achievable through multi-step synthetic sequences starting from readily available fluorinated benzonitriles. The presented pathways, based on well-established organic reactions, provide a robust framework for researchers to produce this valuable building block. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product are essential for successful synthesis. This guide serves as a foundational resource for the laboratory-scale preparation of this compound, enabling further exploration of its potential in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1,2,4]triazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4,6-difluoro-1H-indazole molecular structure

An In-Depth Technical Guide on the Molecular Structure of 3-Amino-4,6-difluoro-1H-indazole

This technical guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a proposed synthetic route for this compound, a molecule of interest for researchers, scientists, and drug development professionals. The unique substitution pattern of this indazole derivative, featuring an amino group and two fluorine atoms, suggests potential for novel biological activities.

Predicted Physicochemical Properties

The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The properties of this compound are predicted as follows:

| Property | Predicted Value |

| Molecular Formula | C₇H₅F₂N₃ |

| Molecular Weight | 169.14 g/mol |

| Appearance | Predicted to be a crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Proposed Synthesis

A plausible synthetic route for this compound is based on the well-established reaction of ortho-fluorobenzonitriles with hydrazine.[1] This method is a common and effective way to construct the 3-aminoindazole scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,5-Trifluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4,5-trifluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds, such as 4,6-difluoro-3-methyl-1H-indazole.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N1-H |

| ~7.0-7.2 | m | 1H | Aromatic H |

| ~6.7-6.9 | m | 1H | Aromatic H |

| ~5.5 | br s | 2H | NH₂ |

Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 (dd) | C4/C6 (C-F) |

| ~140 | C7a |

| ~135 | C3 |

| ~120 | C3a |

| ~100-110 (m) | C5, C7 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 1640-1600 | Medium | N-H bending |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1300-1100 | Strong | C-F stretching |

Potential Biological Activity and Applications

Indazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[3][4] The introduction of fluorine atoms can enhance these properties.

Fluorinated 3-aminoindazoles, in particular, have been investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.[4]

Based on the existing literature for analogous compounds, this compound could be a valuable scaffold for the development of novel inhibitors of protein kinases or other enzymes implicated in disease. Further research is warranted to synthesize this compound and evaluate its biological activity in relevant assays.

Conclusion

While direct experimental data on this compound is currently lacking, this technical guide provides a foundational understanding of its predicted properties and a clear path forward for its synthesis and characterization. The unique combination of an amino group and a difluoro substitution pattern on the indazole core makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the potential of this and related molecules.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1197193-24-0

Abstract

3-Amino-4,6-difluoro-1H-indazole is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The strategic placement of two fluorine atoms on the benzene ring, coupled with the reactive 3-amino group, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established methodologies for related compounds, and its potential applications, particularly in the development of kinase inhibitors. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from well-documented procedures for analogous structures to provide a robust framework for its synthesis and characterization.

Chemical Properties and Data Presentation

This compound is a solid, white powder at room temperature.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1197193-24-0 | [2][3] |

| Molecular Formula | C₇H₅F₂N₃ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% - 98% (commercial sources) | [2][3] |

| InChI Key | LURQUCAPVCIQML-UHFFFAOYSA-N | [3] |

Synthetic Methodology

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[4][5][6] Based on this established chemistry, a plausible and detailed experimental protocol is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or another suitable high-boiling point solvent like n-butanol)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trifluorobenzonitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

While specific spectral data for this compound is not available in the searched literature, related compounds such as 3-phenyl-6-(trifluoromethyl)-1H-indazole have been characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.[7]

Potential Applications in Drug Discovery: Kinase Inhibition

The 3-aminoindazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[8] This is because the 3-amino group can act as a hydrogen bond donor, effectively interacting with the hinge region of the ATP-binding site of many kinases.[9][10]

Role as a Hinge-Binding Moiety

Numerous successful kinase inhibitors incorporate the 3-aminoindazole moiety to anchor the molecule within the kinase active site.[1][11][12] The fluorine atoms at the 4 and 6 positions of this compound can further enhance its utility by:

-

Modulating pKa: Influencing the acidity of the indazole N-H and the basicity of the 3-amino group, which can fine-tune the hydrogen bonding interactions.

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation.

-

Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

Potential Kinase Targets

Derivatives of 3-aminoindazole have shown potent inhibitory activity against a wide range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.[1]

-

FLT3, PDGFRα, and Kit.[9]

-

Pim kinases.[14]

-

BCR-ABL.[11]

The specific substitution pattern of this compound makes it an attractive starting point for the development of novel inhibitors against these and other clinically relevant kinases.

Logical Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor starting from this compound would typically follow the workflow outlined below.

Caption: A typical workflow for developing kinase inhibitors.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its unique substitution pattern offers potential advantages in terms of binding affinity, selectivity, and metabolic stability. While detailed experimental and biological data for this specific compound are scarce, this technical guide provides a solid foundation for its synthesis and application based on well-established chemical principles and the known utility of the 3-aminoindazole scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1197193-24-0 | 4,6-Difluoro-1H-indazol-3-ylamine - Synblock [synblock.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction

The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile role as a hinge-binding template for kinase inhibitors and its presence in a variety of biologically active compounds.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and biological significance of 3-amino-1H-indazole derivatives, with a focus on their application in drug discovery and development. While specific data on 3-Amino-4,6-difluoro-1H-indazole is not extensively available in the public domain, this whitepaper will explore the broader class of 3-amino-1H-indazoles, leveraging available literature on related analogs to provide a comprehensive understanding of this important chemical series.

Synthetic Strategies for 3-Amino-1H-Indazole Derivatives

The construction of the 3-amino-1H-indazole core is a critical step in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthesis from 2-Halobenzonitriles

A prevalent and efficient method for the synthesis of 3-amino-1H-indazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine. This approach is widely utilized due to its reliability and the commercial availability of a diverse range of starting materials.

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[3] Another common method is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters and N′-arylbenzohydrazides, which proceeds through a cascade coupling-(deacylation-)condensation process to provide substituted 3-aminoindazoles.[3]

A practical synthesis for a key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, used in the production of the HIV-1 capsid inhibitor Lenacapavir, starts from the inexpensive 2,6-dichlorobenzonitrile.[4] This process involves a regioselective bromination followed by heterocycle formation with hydrazine.[4]

The synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2] This intermediate can then undergo Suzuki coupling with various substituted boronic acid esters to generate further derivatives.[2]

The following diagram illustrates a generalized workflow for the synthesis of 3-amino-1H-indazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-1H-Indazoles from 2-Halobenzonitriles

This protocol is a generalized representation based on common synthetic methods.[2][4]

Materials:

-

Substituted 2-halobenzonitrile (e.g., 2-fluorobenzonitrile derivative)

-

Hydrazine hydrate (80%)

-

Solvent (e.g., ethanol, 1,4-dioxane/water)

-

Base (e.g., Cs2CO3, if required for subsequent reactions)

Procedure:

-

Dissolve the substituted 2-halobenzonitrile in a suitable solvent.

-

Add hydrazine hydrate to the reaction mixture.

-

The reaction mixture is then heated under reflux for a specified period (e.g., 20 minutes to several hours) and monitored by TLC or LC-MS.[2]

-

Upon completion, the reaction is cooled to room temperature.

-

The product is isolated by filtration or extraction.

-

The crude product may be purified by recrystallization or column chromatography to yield the desired 3-amino-1H-indazole derivative.

Biological Activity and Applications

3-Amino-1H-indazole derivatives have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases, which are crucial targets in oncology.[1][5]

Kinase Inhibition

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, enabling potent interactions with the ATP-binding site of various kinases.[2] For instance, Linifanib (ABT-869), a potent tyrosine kinase receptor inhibitor, features this core structure.[2][5]

The discovery of ABT-869, an orally active multitargeted receptor tyrosine kinase inhibitor, was guided by a structure-based design approach that identified 3-aminoindazole as an efficient hinge-binding template.[1][5] This compound and its analogs have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[1][5]

The following table summarizes the inhibitory activities of some 3-amino-1H-indazole derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [2][6] |

| HEK-293 (Normal Cell) | 33.2 | [2][6] | |

| Compound 2a | KG1 (Acute Myeloid Leukemia) | 0.0253 | [6] |

| SNU16 (Stomach Cancer) | 0.0774 | [6] |

Signaling Pathways

Derivatives of 3-amino-1H-indazole have been shown to induce apoptosis and affect the cell cycle in cancer cells. For example, compound 6o was found to potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner.[2][6]

The diagram below illustrates the proposed mechanism of action for compound 6o, leading to apoptosis.

Conclusion

The 3-amino-1H-indazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make it a versatile platform for medicinal chemists. Further exploration of this chemical space, including the synthesis and evaluation of novel analogs such as this compound, is warranted to unlock the full therapeutic potential of this important class of compounds. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole and Its Derivatives

Abstract

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] Among its variants, the 3-amino-1H-indazole moiety has emerged as a critical "hinge-binding" fragment, pivotal for the design of potent protein kinase inhibitors.[5][6][7][8] This technical guide focuses on the 3-Amino-4,6-difluoro-1H-indazole core, a specific scaffold designed to enhance biological activity and pharmacokinetic properties through the strategic placement of fluorine atoms. This document provides a comprehensive overview of its synthesis, chemical properties, and extensive biological activities, with a particular emphasis on its role as a kinase inhibitor in oncology. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Indazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][4][9] Its status as a "privileged scaffold" is cemented by its incorporation into several clinically successful drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the ALK inhibitor Entrectinib.[2][3][5][10] These drugs underscore the versatility of the indazole core in targeting key biomolecules involved in disease pathogenesis.[11][12]

The 3-amino-1H-indazole structure is particularly noteworthy for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[8] This interaction is a common feature in many potent and selective kinase inhibitors. The introduction of fluorine atoms onto the benzene ring of the indazole core is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 4,6-difluoro substitution pattern is of particular interest for its potential to enhance potency and selectivity. This guide will explore the synthesis, derivatization, and biological evaluation of this promising chemical scaffold.

Synthesis and Chemical Properties

The synthesis of 3-amino-1H-indazole derivatives typically begins with appropriately substituted benzonitriles. The core scaffold, this compound, can be synthesized from 2,3,5-trifluorobenzonitrile through a nucleophilic aromatic substitution reaction with hydrazine, followed by cyclization.

Further derivatization is commonly achieved through standard cross-coupling reactions. For instance, Suzuki-Miyaura coupling at a halogenated position (e.g., a bromo- substituted indazole) allows for the introduction of various aryl or heteroaryl groups.[8] Amidation or acylation of the 3-amino group provides another avenue for structural modification and optimization of biological activity.[5][8]

Caption: Generalized workflow for the synthesis and derivatization of 3-amino-indazole scaffolds.

Spectroscopic Characterization: The structure of fluorinated indazoles can be unequivocally confirmed using various spectroscopic techniques. NMR spectroscopy is particularly informative; the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the positions of the fluorine and other substituents on the indazole ring.[13][14] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[5]

Biological Activity and Mechanism of Action

Derivatives of the 3-amino-1H-indazole scaffold are most renowned for their activity as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

Primary Kinase Targets

-

VEGFR/PDGFR: Many 3-aminoindazole derivatives potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[1][7] The compound ABT-869 (Linifanib) is a prominent example that incorporates a 3-aminoindazole hinge-binding motif.[7][8]

-

FGFR: Fibroblast Growth Factor Receptors (FGFRs) are another important class of receptor tyrosine kinases targeted by this scaffold. Specific derivatives have shown low nanomolar inhibitory activity against FGFR1 and FGFR2.[3][12]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain 3-amino-1H-indazole derivatives have been shown to act as PI3K/AKT/mTOR inhibitors, leading to antiproliferative effects.[15]

-

Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). The 3-aminoindazole scaffold has been successfully employed to develop potent inhibitors of both wild-type and mutant Bcr-Abl, including the notoriously resistant T315I "gatekeeper" mutant.[3][16]

-

ALK: Anaplastic Lymphoma Kinase (ALK) is a target in certain types of lymphoma and lung cancer. Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core.[3]

-

ERK1/2: The extracellular signal-regulated kinases ERK1/2 are key components of the MAPK signaling pathway. Indazole derivatives have been developed that show potent enzymatic and cellular activity against ERK1/2.[1][3]

Quantitative Biological Data

The following tables summarize the in vitro activity of various 3-amino-1H-indazole derivatives against key kinase targets and cancer cell lines, illustrating the therapeutic potential of the scaffold.

Table 1: Kinase Inhibitory Activity of Selected 3-Amino-1H-Indazole Derivatives

| Compound ID | Target Kinase(s) | IC₅₀ / K_d | Reference |

| 116-118 | ERK1/2 | 9.3 - 25.8 nM (enzymatic) | [1][3] |

| 131 | VEGFR | 37 nM | [1] |

| 106 | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM | [1][3] |

| 27a | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | [12] |

| 89 | Bcr-Abl (WT), Bcr-Abl (T315I) | 0.014 µM, 0.45 µM | [3] |

| 97 | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (K_d) | [3] |

| 127 (Entrectinib) | ALK | 12 nM | [3] |

| AKE-72 (5) | Bcr-Abl (WT), Bcr-Abl (T315I) | < 0.5 nM, 9 nM | [16] |

Table 2: Anti-proliferative Activity of Selected 3-Amino-1H-Indazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference | | :--- | :--- | :--- | :--- | | 116-118 | HT-29 | Colorectal | 0.9 - 6.1 µM |[1][3] | | W24 | HT-29, MCF-7, A-549, HepG2 | Various | 0.43 - 3.88 µM |[15] | | 6o | K562 | Leukemia | 5.15 µM |[5][8] | | 2f | 4T1 | Breast Cancer | 0.23 - 1.15 µM |[17] | | 1c | NCI-60 Panel | Various | 0.041 - 33.6 µM |[18] | | 27a | KG1, SNU16 | Leukemia, Gastric | 25.3 nM, 77.4 nM |[12] | | AKE-72 (5) | K-562 | Leukemia | < 10 nM (GI₅₀) |[16] |

Signaling Pathways and Cellular Effects

Inhibition of target kinases by 3-amino-indazole derivatives disrupts downstream signaling cascades, leading to various anti-cancer effects at the cellular level.

-

Inhibition of Proliferation and Cell Cycle Arrest: By blocking pro-survival signals, these compounds inhibit cell proliferation. Many derivatives cause cell cycle arrest, often at the G2/M or G0/G1 phase.[5][15][18]

-

Induction of Apoptosis: Disruption of kinase signaling frequently leads to programmed cell death (apoptosis). This is often confirmed by observing the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][15][17]

-

Inhibition of Migration and Invasion: Targeting pathways like VEGFR can inhibit tumor cell migration and invasion, crucial steps in metastasis.[2][15]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-amino-indazole derivatives.

Caption: Inhibition of the VEGFR signaling pathway by 3-amino-indazole derivatives.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives.

General Protocol for Synthesis of 3-Amino-1H-indazoles

This protocol is a generalized procedure based on common methods for synthesizing 3-aminoindazoles from 2-halobenzonitriles.[8][19]

-

Reaction Setup: To a sealable reaction vessel, add the starting 2-halobenzonitrile (e.g., 5-bromo-2,3-difluorobenzonitrile) (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as n-butanol or 1,4-dioxane. Add hydrazine hydrate (80% solution, ~10 eq).

-

Reaction: Seal the vessel and heat the mixture to reflux (typically 100-120 °C) for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-amino-1H-indazole derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol for Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[5][8]

-

Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: A typical workflow for the discovery and evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel therapeutics, particularly in the field of oncology. Its proven ability to act as a hinge-binding motif for a wide range of protein kinases, combined with the advantageous physicochemical properties imparted by difluoro-substitution, makes it a valuable platform for drug discovery. The extensive data on related 3-amino-indazole derivatives demonstrate potent inhibition of key cancer-related targets and significant anti-proliferative activity in various cancer cell lines.

Future research should focus on synthesizing and screening a diverse library of derivatives based on the this compound core to fully explore its structure-activity relationship (SAR). Investigations into their pharmacokinetic profiles (ADME) and in vivo efficacy in preclinical animal models will be crucial steps toward translating the in vitro potential of these compounds into clinical candidates.[7][15][20] Furthermore, exploring their utility against other diseases where kinase dysregulation is implicated could open new therapeutic avenues for this versatile scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indazole synthesis [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

Biological Activity of 3-Amino-1H-indazole Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-indazole-3-amine core structure is a recognized "hinge-binding fragment," crucial for the activity of several kinase inhibitors.[3] Fluorine substitution on the indazole ring has been shown to enhance the biological activity of these derivatives. This guide details the anti-proliferative activities, underlying mechanisms of action, and relevant experimental protocols for representative fluoro-substituted 3-amino-1H-indazole compounds, providing a valuable resource for researchers in oncology and medicinal chemistry.

Anti-Proliferative Activity of Fluoro-Substituted 3-Amino-1H-indazole Derivatives

The introduction of fluorine at the 6-position of the 1H-indazole ring in certain derivatives has demonstrated improved enzymatic and cellular potency, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2).[4] The following table summarizes the inhibitory concentrations (IC50) of a representative 6-fluoro-1H-indazol-3-amine derivative against various cancer cell lines.

| Compound | Target/Cell Line | IC50 (nM) |

| 6-fluoro-1H-indazol-3-amine derivative (27a) | FGFR1 (enzymatic assay) | < 4.1 |

| FGFR2 (enzymatic assay) | 2.0 | |

| KG1 (cell-based assay) | 25.3 | |

| SNU16 (cell-based assay) | 77.4 | |

| Table 1: In vitro activity of a representative 6-fluoro-1H-indazol-3-amine derivative. Data sourced from Cui et al.[4] |

Furthermore, a broader series of 1H-indazole-3-amine derivatives have been evaluated for their anti-proliferative effects against a panel of human cancer cell lines. While not all compounds in this series were fluorinated, the data provides a valuable baseline for the anti-cancer potential of this scaffold.

| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) |

| Derivative 6o | >50 | 5.15 | >50 | >50 |

| 5-Fluorouracil (Control) | 18.32 | 25.61 | 15.47 | 21.83 |

| Table 2: Anti-proliferative activity of a 1H-indazole-3-amine derivative (6o) and a standard chemotherapeutic agent. Data is presented as the mean of three independent experiments.[3][5] |

Mechanism of Action

The anti-cancer activity of 3-amino-1H-indazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest.[3][5] Studies on representative compounds from this class have elucidated their impact on key signaling pathways.

Induction of Apoptosis

Treatment of cancer cells with 1H-indazole-3-amine derivatives has been shown to induce apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death. A decrease in the anti-apoptotic protein Bcl-2 and a concomitant increase in the pro-apoptotic protein Bax are characteristic findings.

Cell Cycle Arrest

These compounds can also cause cell cycle arrest, typically at the G0/G1 phase.[3] This prevents cancer cells from progressing through the cell cycle and proliferating.

Inhibition of the p53/MDM2 Pathway

Some 1H-indazole-3-amine derivatives have been found to exert their anti-tumor effects by potentially inhibiting the p53/MDM2 pathway.[3][6][7] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 leads to its degradation. By disrupting this interaction, these compounds can stabilize p53, leading to the activation of downstream pathways that control apoptosis and cell cycle arrest.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: The p53/MDM2 signaling pathway.

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 3-amino-1H-indazole derivatives.

Cell Proliferation (MTT) Assay[3][5]

-

Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis[3]

-

Cell Treatment: K562 cells are treated with the test compound at various concentrations for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)[5]

-

Cell Treatment: K562 cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting[5]

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Synthesis of 3-Amino-1H-indazole Derivatives

The synthesis of 3-amino-1H-indazole derivatives often starts from ortho-fluorobenzonitriles.[8] A general synthetic route involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate. For instance, the synthesis of a 4-morpholino-substituted 3-amino-1H-indazole was achieved by first aminating 2,6-difluorobenzonitrile with morpholine, followed by cyclization with hydrazine hydrate.[9] Further modifications can be introduced at various positions of the indazole ring to explore structure-activity relationships.[3]

Conclusion

Fluoro-substituted 3-amino-1H-indazole derivatives represent a promising class of compounds with significant anti-cancer potential. Their ability to inhibit key kinases and modulate critical signaling pathways, such as the p53/MDM2 pathway, underscores their therapeutic value. The data and protocols presented in this guide offer a solid foundation for further research and development of novel, potent, and selective anti-cancer agents based on this privileged scaffold. Further investigation into the specific biological activities of 3-Amino-4,6-difluoro-1H-indazole is warranted to fully elucidate its therapeutic potential.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4,6-difluoro-1H-indazole, with a specific focus on its solubility and stability. As a fluorinated heterocyclic compound, this molecule holds significant interest for medicinal chemistry and drug development due to the often-favorable effects of fluorine substitution on metabolic stability and binding affinity.[1][2] This document outlines the predicted solubility and stability characteristics based on its chemical structure and provides detailed experimental protocols for their empirical determination. Standardized methodologies for solubility screening and forced degradation studies are presented to guide researchers in generating robust and reliable data essential for advancing drug discovery and development programs.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The introduction of fluorine atoms can significantly modulate a molecule's properties, including lipophilicity, metabolic stability, and pKa, making fluorinated indazoles attractive for drug design.[1][2] this compound combines the key pharmacophoric features of an amino-indazole with dual fluorine substitution.

Currently, specific quantitative data on the solubility and stability of this compound is not extensively reported in public literature. Therefore, this guide serves two primary purposes: first, to provide a theoretical assessment of its likely solubility and stability profile based on first principles of physical organic chemistry; and second, to offer detailed, actionable experimental protocols for researchers to determine these critical parameters in a laboratory setting. The following sections detail the methodologies required to characterize this compound for applications in drug discovery and development.

Chemical Structure and Predicted Physicochemical Properties

-

IUPAC Name: 4,6-difluoro-1H-indazol-3-amine

-

Molecular Formula: C₇H₅F₂N₃

-

Molecular Weight: 169.14 g/mol

-

Structure:

(Note: Image is a placeholder representation)

The key structural features influencing solubility and stability are:

-

1H-indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. The N-H proton is weakly acidic, and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The 1H-tautomer is generally the most thermodynamically stable form.[3][5]

-

3-Amino Group: A basic functional group that can be protonated at low pH, significantly increasing aqueous solubility. It is also a primary site for potential oxidative degradation.

-

Difluoro Substitution: The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. This substitution increases the molecule's lipophilicity and can enhance its metabolic stability by blocking potential sites of oxidation.[1][2]

Solubility Profile: Prediction and Experimental Determination

Solubility is a critical determinant of a compound's suitability for further development, impacting its absorption, distribution, and formulation potential.

Predicted Solubility

-

Aqueous Solubility: The molecule is predicted to have low to moderate intrinsic aqueous solubility due to its aromatic core and fluorine substituents. However, its solubility is expected to increase significantly in acidic aqueous solutions (e.g., pH 1-3) due to the protonation of the basic 3-amino group.

-

Organic Solvents: It is expected to be soluble in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol and ethanol. Solubility in nonpolar solvents such as hexane is predicted to be low. The principle of "like dissolves like" suggests that polar solvents are required to overcome the crystal lattice energy of this polar molecule.[6]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various solvents, which is the gold standard for thermodynamic solubility measurement.

Methodology:

-

Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).

-

Sample Addition: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Solubility

Quantitative solubility data should be recorded in a structured format for clear comparison.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

|---|---|---|---|---|---|

| Water | ~7.0 | 25 | Shake-Flask | ||

| 0.1 M HCl | 1.0 | 25 | Shake-Flask | ||

| PBS | 7.4 | 25 | Shake-Flask | ||

| Ethanol | N/A | 25 | Shake-Flask |

| DMSO | N/A | 25 | | | Shake-Flask |

Stability Profile: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory guidelines like ICH Q1A(R2).[8][9]

Predicted Stability

-

Hydrolytic Stability: The indazole ring is generally stable to hydrolysis. The primary point of susceptibility would be under harsh acidic or basic conditions, though significant degradation is not typically expected.

-

Oxidative Stability: The 3-amino group is a potential site for oxidation. Exposure to oxidizing agents may lead to the formation of nitroso, nitro, or other related impurities.

-

Photostability: Aromatic heterocyclic systems can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation, necessitating protection from light during storage and handling.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The fluorination may enhance overall thermal stability.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the typical stress conditions applied to a drug substance to evaluate its intrinsic stability.[8][10]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition. A control sample (unstressed) should be prepared and stored at refrigerated conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Neutral Hydrolysis: Reflux the sample in water at an elevated temperature.

-

Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[11]

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for a set duration.

-

-

Neutralization: After the stress period, samples from acidic and basic hydrolysis should be neutralized to prevent further degradation before analysis.

-

Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the number and relative amounts (as % peak area) of any degradation products formed.

-

Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

-

Attempt to achieve a target degradation of 5-20% to ensure that the degradation products are representative without being secondary or tertiary products from over-stressing.[9]

-

Data Presentation: Stability

The results from forced degradation studies should be tabulated to provide a clear summary of the compound's stability profile.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

|---|---|---|---|---|---|---|

| Control | N/A | N/A | ~100% | 0 | 0 | Stable |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | ||||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24h | ||||

| Oxidation | 3% H₂O₂, RT | 24h | ||||

| Photolytic (Solid) | ICH Q1B | N/A | ||||

| Photolytic (Solution) | ICH Q1B | N/A |

| Thermal (Solid) | 80°C | 48h | | | | |

Conclusion

While specific literature data for this compound is scarce, its structural components allow for a reasoned prediction of its solubility and stability. It is anticipated to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The molecule is likely to be susceptible to oxidative and photolytic degradation, with the difluoro substitution potentially enhancing overall metabolic and thermal stability.

For any research or drug development program, the theoretical assessments presented here must be substantiated with empirical data. The detailed protocols for thermodynamic solubility determination and forced degradation studies provided in this guide offer a robust framework for generating the necessary experimental data. This information is fundamental for lead optimization, formulation development, and establishing appropriate storage and handling procedures for this promising fluorinated indazole derivative.

References

- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qualityhub.com [qualityhub.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Safety and Handling of 3-Amino-4,6-difluoro-1H-indazole

Introduction

3-Amino-4,6-difluoro-1H-indazole belongs to the substituted indazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery. Indazole scaffolds are recognized as privileged structures in the development of therapeutic agents, particularly as kinase inhibitors for oncology applications.[1][2][3] Given the potential biological activity of such compounds, it is imperative that researchers, scientists, and drug development professionals handle them with a thorough understanding of their potential hazards and the necessary safety precautions. This guide provides a comprehensive overview of the safety and handling procedures for this compound, extrapolated from data on its close chemical analogs.

Hazard Identification and Classification

Based on the hazard profiles of analogous aminoindazoles, this compound is anticipated to be classified as a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed or inhaled.[4][5][6][7]

Table 1: Hazard Classification of Analogous Aminoindazoles

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[4][5][6][7] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled[4] |

Physical and Chemical Properties